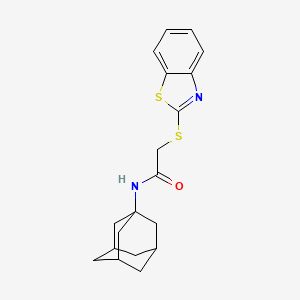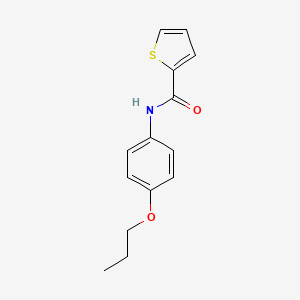![molecular formula C16H25ClN2O4 B4403264 2,6-dimethyl-4-[4-(3-nitrophenoxy)butyl]morpholine hydrochloride](/img/structure/B4403264.png)
2,6-dimethyl-4-[4-(3-nitrophenoxy)butyl]morpholine hydrochloride
Übersicht
Beschreibung
2,6-dimethyl-4-[4-(3-nitrophenoxy)butyl]morpholine hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DMNB-MOR, and it is a morpholine derivative that has been shown to have a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of DMNB-MOR involves its binding to the kappa opioid receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. By blocking the activation of this receptor, DMNB-MOR can modulate pain and stress responses, as well as reduce inflammation and protect against neuronal damage.
Biochemical and Physiological Effects
DMNB-MOR has a range of biochemical and physiological effects that have been studied in vitro and in vivo. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to reduce the activation of microglia and astrocytes in the brain. DMNB-MOR also has neuroprotective effects, as it can prevent neuronal death in models of ischemia and excitotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DMNB-MOR for lab experiments is its high selectivity and potency as a kappa opioid receptor antagonist. This makes it a valuable tool for studying the role of this receptor in pain, stress, and inflammation. However, one limitation of DMNB-MOR is its hydrophilic nature, which can make it difficult to penetrate the blood-brain barrier and reach its target in the central nervous system.
Zukünftige Richtungen
There are several future directions for the study of DMNB-MOR. One potential application is in the development of novel therapeutics for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. DMNB-MOR's anti-inflammatory and neuroprotective effects make it a promising candidate for these conditions. Another future direction is in the study of the kappa opioid receptor and its role in pain and stress responses. DMNB-MOR can be used to further elucidate the mechanisms underlying these processes and to identify potential targets for drug development. Finally, the synthesis and optimization of DMNB-MOR analogs may lead to the development of more potent and selective kappa opioid receptor antagonists with improved pharmacokinetic properties.
Wissenschaftliche Forschungsanwendungen
DMNB-MOR has been extensively studied for its potential applications in scientific research. This compound has been shown to be a potent and selective antagonist of the kappa opioid receptor, which is involved in the regulation of pain and stress responses. DMNB-MOR has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
2,6-dimethyl-4-[4-(3-nitrophenoxy)butyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4.ClH/c1-13-11-17(12-14(2)22-13)8-3-4-9-21-16-7-5-6-15(10-16)18(19)20;/h5-7,10,13-14H,3-4,8-9,11-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSUAPLGQLYREG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCCCOC2=CC=CC(=C2)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-1,3-benzodioxol-5-yl-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4403184.png)
![2-methyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B4403199.png)
![2-{2-[(3-methylphenyl)amino]-2-oxoethoxy}-N-(1-phenylethyl)benzamide](/img/structure/B4403204.png)
![(2-{2-[2-(4-methylpiperidin-1-yl)ethoxy]ethoxy}phenyl)methanol hydrochloride](/img/structure/B4403209.png)

![N-{2-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl}-3-nitrobenzamide](/img/structure/B4403227.png)
![3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl acetate](/img/structure/B4403231.png)
![3-{[(3-chloro-4-methoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4403241.png)

![4-[4-(4-biphenylyloxy)butyl]morpholine hydrochloride](/img/structure/B4403259.png)

![3-[(4-iodobenzoyl)amino]-4-methylbenzoic acid](/img/structure/B4403277.png)
![2-[4-(allyloxy)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4403284.png)
![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone](/img/structure/B4403285.png)